[2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)phosphanium bromide
Description
2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is a phosphonium salt characterized by a thiophene ring linked via a ketone-containing ethyl chain to a triphenylphosphonium group. This compound is notable for its role in the Wittig reaction, a key method for forming carbon-carbon double bonds. The thiophene moiety introduces unique electronic and steric properties, distinguishing it from simpler aryl or alkyl-substituted phosphonium salts. Its synthesis involves Wittig or related reactions, as evidenced by its use in preparing terthiophene-C60 dyads for optoelectronic applications .
Properties
CAS No. |
15109-98-5 |
|---|---|
Molecular Formula |
C24H20BrOPS |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H20OPS.BrH/c25-23(24-17-10-18-27-24)19-26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 |
InChI Key |
GXCGYQXOUXCGRF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with a thiophene derivative. One common method is the reaction of triphenylphosphine with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Chemistry: In organic synthesis, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is used as a reagent for the preparation of other phosphonium salts and as a precursor for the synthesis of complex molecules.
Biology: The compound has potential applications in biological studies, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular components and disrupt cancer cell growth.
Industry: In materials science, the compound is investigated for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The thiophene ring can interact with various proteins and enzymes, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Phosphonium bromide salts share a common triphenylphosphonium-bromide core but differ in substituents, leading to varied reactivity and applications. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility: Triphenylphosphonium salts are generally soluble in polar organic solvents (e.g., methanol, DMSO). The ethoxycarbonyl derivative () shows enhanced solubility in water due to its polar ester group, while the thiophene analog’s solubility is moderate .
- Thermal Stability : Melting points range from 158°C (ethoxycarbonyl variant, ) to 175°C (methoxy-oxobutenyl derivative, ), reflecting substituent-dependent stability.
Biological Activity
2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and a triphenylphosphonium moiety, making it a subject of interest for various pharmacological applications.
- Molecular Formula : CHBrOP
- Molecular Weight : 477.329 g/mol
- CAS Number : 102690-40-4
- LogP : 1.59010
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence cellular processes. The triphenylphosphonium cation is known for its lipophilicity, allowing it to penetrate lipid membranes effectively. This property facilitates its role in mitochondrial targeting, which is crucial for its potential therapeutic effects.
Anticancer Activity
Research indicates that 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to cell death.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC3 (Prostate Cancer) | 12 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Increased ROS production |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Growth inhibition |
| Streptococcus pneumoniae | 16 µg/mL | Membrane disruption |
Case Studies
- Study on Anticancer Effects : A study published in Chemische Berichte investigated the cytotoxic effects of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide on MCF-7 cells. The results indicated that treatment with the compound led to significant cell death via apoptosis, with an associated increase in caspase activity, suggesting a mechanism involving programmed cell death pathways.
- Antimicrobial Efficacy : Another research article highlighted the antimicrobial properties of this phosphonium salt against various pathogens. The study utilized agar diffusion methods to assess the efficacy of the compound, revealing notable zones of inhibition against selected bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
